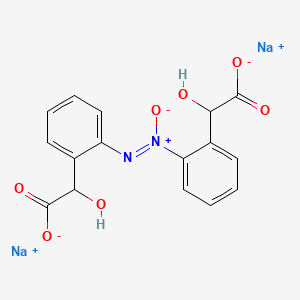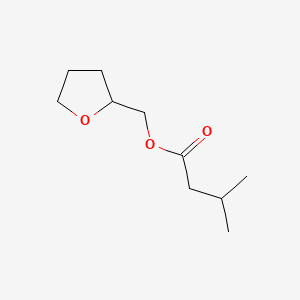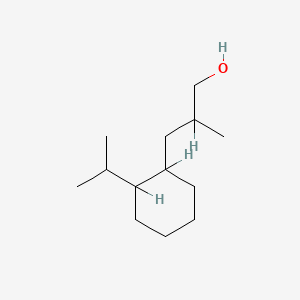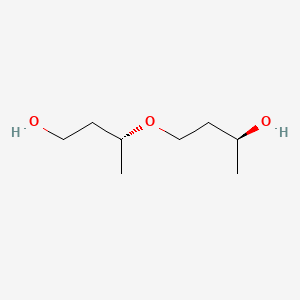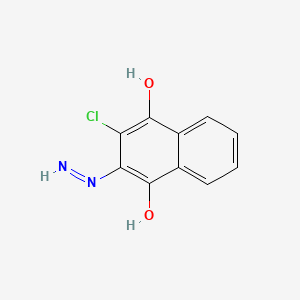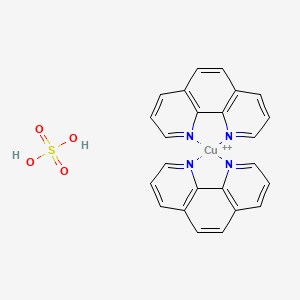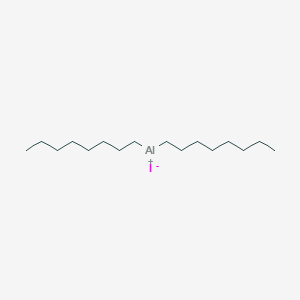
Di-N-octylaluminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, iododioctyl- is a chemical compound that contains aluminum and iodine. This compound is part of the broader category of organoaluminum compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of aluminum, iododioctyl- typically involves the reaction of aluminum with iodine or hydrogen iodide. One common method is the direct reaction of aluminum powder with iodine in the presence of a small amount of water, which acts as a catalyst. This reaction is highly exothermic and produces aluminum iodide as an intermediate product . Industrial production methods may involve more controlled environments to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Aluminum, iododioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and iodine.
Reduction: It can be reduced back to aluminum and iodine under specific conditions.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups, depending on the reagents used. Common reagents for these reactions include halogens, hydrogen iodide, and other reducing or oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Aluminum, iododioctyl- has several scientific research applications:
Chemistry: It is used as a reagent for the cleavage of certain types of bonds, such as C-O and N-O bonds.
Biology: The compound’s reactivity makes it useful in various biological assays and experiments.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of aluminum, iododioctyl- involves its ability to act as a Lewis acid, which allows it to accept electron pairs from other molecules. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Aluminum, iododioctyl- can be compared with other similar compounds, such as:
Aluminum chloride: Similar in structure but contains chlorine instead of iodine. It is also a strong Lewis acid and is used in various chemical reactions.
Aluminum bromide: Contains bromine instead of iodine and has similar reactivity and applications.
Aluminum triiodide: A simpler compound with three iodine atoms bonded to aluminum, used in similar applications but with different reactivity profiles
These comparisons highlight the unique properties of aluminum, iododioctyl-, particularly its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
7585-14-0 |
|---|---|
Molekularformel |
C16H34AlI |
Molekulargewicht |
380.33 g/mol |
IUPAC-Name |
dioctylalumanylium;iodide |
InChI |
InChI=1S/2C8H17.Al.HI/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
AGQPHHBPENBBIO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[Al+]CCCCCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


